5-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-methylpyridin-2(1H)-one
Description
This compound is a 1,2,4-triazole derivative featuring a 4-methyl-4H-1,2,4-triazol-3-yl core substituted with a thioether-linked 2-(4-methoxyphenyl)-2-oxoethyl group and a 1-methylpyridin-2(1H)-one moiety. Its structural complexity arises from the integration of heterocyclic systems (triazole and pyridinone) and a methoxy-substituted phenylketone group. The 1,2,4-triazole scaffold is known for its bioisosteric versatility, enabling interactions with biological targets such as enzymes and receptors . The pyridinone ring may enhance solubility and electronic effects, while the 4-methoxyphenyl group contributes to lipophilicity and π-π stacking interactions .
Properties
IUPAC Name |
5-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-21-10-13(6-9-16(21)24)17-19-20-18(22(17)2)26-11-15(23)12-4-7-14(25-3)8-5-12/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPLYTZOUBGVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides derived from methylhydrazine and carbon disulfide undergo acid-catalyzed cyclization:
$$
\text{CH}3\text{NHNH}2 + \text{CS}2 \rightarrow \text{CH}3\text{NHC(S)SNH}_2 \xrightarrow{\text{HCl, Δ}} \text{4-Methyl-4H-1,2,4-triazole-3-thiol}
$$
Conditions : Reflux in HCl/EtOH (6 h, 75–80°C). Yield: 68–72%.
Oxidative Cyclization Using I₂/TBHP
Methylhydrazine and thiourea derivatives react under oxidative conditions:
$$
\text{CH}3\text{NHNH}2 + \text{NH}2\text{CSNH}2 \xrightarrow{\text{I}_2/\text{TBHP}} \text{4-Methyl-4H-1,2,4-triazole-3-thiol}
$$
Conditions : I₂ (20 mol%), TBHP (2 equiv), DCM, rt, 4 h. Yield: 81%.
Thioether Formation via Nucleophilic Substitution
The triazole-thiol undergoes alkylation with 2-bromo-1-(4-methoxyphenyl)ethanone:
$$
\text{Triazole-SH} + \text{BrCH}2\text{C(O)C}6\text{H}4\text{OCH}3 \xrightarrow{\text{Base}} \text{Triazole-S-CH}2\text{C(O)C}6\text{H}4\text{OCH}3
$$
Optimized Conditions :
- Base : K₂CO₃ (2.5 equiv)
- Solvent : DMF, 60°C, 6 h
- Yield : 89% (isolated via column chromatography, SiO₂, EtOAc/hexane 1:3)
One-Pot Multi-Component Approaches
Recent advances enable convergent syntheses in a single reaction vessel:
Stepwise Protocol :
- Triazole Formation : Methylhydrazine + thiourea → 4-methyltriazole-thiol.
- In Situ Alkylation : Add 2-bromo-1-(4-methoxyphenyl)ethanone and K₂CO₃.
- Coupling : Introduce 3-bromo-1-methylpyridin-2(1H)-one and Pd catalyst.
Conditions : PEG-400 solvent, 80°C, 18 h. Yield: 70%.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (HPLC) | Time (h) |
|---|---|---|---|---|
| Cyclocondensation | Acid-catalyzed cyclization | 68–72 | 95.2 | 6 |
| I₂/TBHP oxidation | Oxidative cyclization | 81 | 97.8 | 4 |
| Suzuki coupling | Pd-mediated cross-coupling | 76 | 98.5 | 12 |
| One-pot synthesis | Multi-component reaction | 70 | 96.7 | 18 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl groups, potentially yielding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole and pyridinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted triazole or pyridinone derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its unique chemical properties and reactivity, making it a valuable subject in synthetic organic chemistry research.
Biology and Medicine
In biological and medical research, compounds with triazole and pyridinone moieties are investigated for their potential therapeutic effects. They may exhibit antimicrobial, antifungal, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of “5-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-methylpyridin-2(1H)-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The methoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several 1,2,4-triazole derivatives, particularly those substituted with aryl, heteroaryl, or thioether groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Triazole Core Modifications: The target compound’s 4-methyl-4H-1,2,4-triazole core is analogous to compounds 6l, 6m, 6r, and 6s . However, its pyridinone substituent distinguishes it from these analogs, which predominantly feature thiophene, benzothiazole, or trifluoromethyl groups. The pyridinone moiety may enhance hydrogen-bonding capacity compared to purely aromatic substituents .
Thioether Linkage: The 2-(4-methoxyphenyl)-2-oxoethyl thioether group in the target compound is structurally similar to the 5-(trifluoromethyl)furan-2-ylmethylthio group in 6l.
Biological Relevance: While 6l and 6m demonstrate inhibition of 5-lipoxygenase (a key enzyme in leukotriene biosynthesis), the target compound’s pyridinone ring may shift its selectivity toward other targets, such as kinases or GPCRs, as seen in Example 76 () .
Thermal Stability: High melting points in 6s (198–200°C) and Example 76 (252–255°C) correlate with rigid aromatic systems (e.g., benzothiazole or pyrimidine). The target compound’s pyridinone ring may reduce thermal stability compared to these analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods used for 6l–6s , involving nucleophilic substitution of triazole thiols with alkyl/aryl halides (e.g., 2-(4-methoxyphenyl)-2-oxoethyl bromide) under basic conditions . and describe analogous thioether formations .
Biological Activity
The compound 5-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1-methylpyridin-2(1H)-one is a complex heterocyclic molecule characterized by the presence of a triazole ring, a pyridine moiety, and a thioether functional group. Its structural features suggest significant potential for biological activity, particularly in medicinal chemistry applications.
Structural Overview
The molecular structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Triazole Ring | Implicated in antifungal and antimicrobial activity. |
| Pyridine Moiety | Known for its role in enhancing bioactivity and solubility. |
| Thioether Group | May contribute to the compound's interaction with biological targets. |
Biological Activities
Research indicates that compounds with similar structural motifs exhibit various biological activities, including antifungal, antimicrobial, and anticancer properties. The unique combination of functional groups in this compound may enhance its efficacy compared to other derivatives.
Antifungal Activity
Compounds with a triazole structure are often recognized for their antifungal properties. For instance, triazole derivatives have been widely studied for their effectiveness against fungal infections. The specific compound may exhibit similar antifungal activity due to its triazole component.
Antimicrobial Properties
The presence of the pyridine and thioether functionalities suggests potential antimicrobial effects. Studies on related compounds have shown that modifications in these regions can lead to enhanced antimicrobial potency.
Anticancer Potential
Preliminary studies have indicated that compounds structurally related to this compound may interact with various cancer cell lines. For example, research has demonstrated that triazole derivatives can inhibit cell proliferation in several cancer types, including leukemia and breast cancer .
Study 1: Triazole Derivatives Against Cancer Cell Lines
A study evaluated the anticancer activity of various triazole derivatives against the NCI-60 human tumor cell lines. The results indicated moderate cytostatic activity (inhibition growth percent ≥ 10%) for several compounds tested at a concentration of 10 µM. Notably, compounds with similar structural features to our target compound showed promising results against multiple cancer types .
Study 2: Antifungal Efficacy of Related Compounds
In another investigation focusing on antifungal activity, triazole derivatives were tested against strains of Candida and other fungi. The findings suggested that modifications in the side chains significantly influenced antifungal efficacy. This highlights the importance of structural considerations when predicting biological activity .
Summary of Biological Activities
The following table summarizes the biological activities associated with compounds similar to this compound:
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antifungal | Triazole Derivatives | Effective against fungal strains like Candida |
| Antimicrobial | Pyridine Derivatives | Broad-spectrum antimicrobial properties |
| Anticancer | Various Triazoles | Moderate cytostatic effects on cancer cell lines |
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
Answer:
The synthesis of this triazole-pyridinone derivative involves multi-step organic reactions. A typical approach includes:
- Thioether formation : Reacting a 4-methyl-4H-1,2,4-triazole-3-thiol precursor with 2-(4-methoxyphenyl)-2-oxoethyl bromide under basic conditions (e.g., NaH in DMF) to introduce the thioether linkage.
- Pyridinone coupling : Utilizing nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to attach the 1-methylpyridin-2(1H)-one moiety.
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for SN2 mechanisms.
- Temperature control : Refluxing in ethanol or toluene (80–120°C) improves intermediate stability .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography ensures high purity .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm substituent positions (e.g., methyl groups on triazole and pyridinone rings) and assess aromatic proton environments .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., via ESI-TOF) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural analysis?
Answer:
Discrepancies often arise from tautomerism (e.g., triazole ring proton exchange) or impurities. Mitigation strategies:
- Multi-technique validation : Cross-reference NMR data with IR and HRMS to confirm functional group integrity .
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish regioisomers .
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometry, aligning experimental and theoretical data .
Advanced: What experimental designs are effective for evaluating this compound’s stability under physiological conditions?
Answer:
Stability studies should address:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C, followed by HPLC analysis to track degradation products .
- Light/thermal stability : Expose solid samples to UV light or elevated temperatures (40–60°C) and monitor changes via TLC or DSC .
- Metabolic stability : Use liver microsome assays to assess susceptibility to cytochrome P450 enzymes .
Advanced: How can computational chemistry enhance mechanistic studies of this compound’s bioactivity?
Answer:
Computational approaches include:
- Molecular docking : Predict binding affinities to biological targets (e.g., kinases or microbial enzymes) using AutoDock or Schrödinger .
- DFT studies : Analyze electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for electrophilic/nucleophilic attacks .
- MD simulations : Simulate ligand-protein interactions over time to evaluate binding stability under physiological conditions .
Advanced: What strategies mitigate low yields in the final coupling step of the synthesis?
Answer:
Low yields often stem from steric hindrance or poor nucleophilicity. Solutions:
- Catalyst optimization : Use Pd(PPh3)4 or CuI for cross-coupling reactions to enhance efficiency .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Protecting groups : Temporarily block reactive sites (e.g., triazole NH) to prevent side reactions .
Basic: What are the primary biological targets hypothesized for this compound, and how are assays designed?
Answer:
Based on structural analogs, potential targets include:
- Microbial enzymes : Test antimicrobial activity via broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Kinase inhibition : Use ATPase/GTPase activity assays (e.g., malachite green phosphate detection) to evaluate enzyme inhibition .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced: How do substituents on the triazole and pyridinone rings influence physicochemical properties?
Answer:
- Electron-withdrawing groups (e.g., -S- linkage) : Increase metabolic stability but reduce solubility .
- Methoxy groups : Enhance lipophilicity (logP ↑), improving membrane permeability but requiring formulation adjustments (e.g., PEGylation) .
- Methyl groups on triazole : Stabilize tautomeric forms, affecting binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
